[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Description
The compound [(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate is a fully benzoylated glucose derivative. Its structure features a β-D-glucopyranose core with four benzoyl groups at positions 3, 4, 5, and 6, and a methyl benzoate group at the anomeric carbon (C1) . This configuration confers high hydrophobicity and stability, making it valuable as a synthetic intermediate in carbohydrate chemistry, particularly for protecting hydroxyl groups during glycosylation reactions .
Key properties include:
- Molecular formula: C35H30O10 (based on structural analogs in ).
- Stereochemistry: The 2R,3S,4S,5R,6R configuration ensures the β-anomeric form, critical for its reactivity in glycosidic bond formation .
- Synthetic utility: Used to prepare complex oligosaccharides and glycoconjugates by selective deprotection strategies .
Properties
IUPAC Name |
(3,4,5,6-tetrabenzoyloxyoxan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310799 | |
| Record name | [3,4,5,6-tetrakis(phenylcarbonyloxy)oxan-2-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22415-91-4, 41545-55-5 | |
| Record name | NSC231869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [3,4,5,6-tetrakis(phenylcarbonyloxy)oxan-2-yl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
[(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate is a complex organic compound known for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of its chemical structure, known effects, and relevant research findings.
Molecular Formula and Structure
The molecular formula for this compound is C40H44O23. The compound features multiple benzoyloxy groups attached to an oxane ring structure. The stereochemistry is critical for its biological activity.
Physical Properties
- Molecular Weight : 892.23 g/mol
- Solubility : Limited solubility in water; miscible with organic solvents.
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals in biological systems.
Antimicrobial Activity
Studies have shown that derivatives of benzoate compounds can possess antimicrobial activity against various pathogens. The presence of multiple benzoyloxy groups may enhance this effect by increasing the lipophilicity of the compound.
Cytotoxic Effects
Preliminary studies suggest that this compound may demonstrate cytotoxic effects against certain cancer cell lines. This activity is likely due to the compound's ability to induce apoptosis in malignant cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Antioxidant Activity | Demonstrated a significant reduction in oxidative stress markers in vitro. |
| Study 2: Antimicrobial Efficacy | Showed effective inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli. |
| Study 3: Cytotoxicity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
The biological activity of this compound may involve:
- Interaction with Cellular Membranes : The lipophilic nature allows it to integrate into cell membranes and alter permeability.
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in oxidative stress and cellular proliferation.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Delivery Systems :
- The compound has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. Its structure allows for controlled release properties which are beneficial in therapeutic applications.
- Anticancer Activity :
- Antioxidant Properties :
Material Science Applications
- Polymer Chemistry :
- Coatings and Films :
Biochemical Applications
- Enzyme Inhibition Studies :
- Metabolic Pathway Analysis :
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Pharmaceuticals | Drug Delivery Systems | Enhanced stability and controlled release properties |
| Anticancer Activity | Cytotoxic effects on cancer cell lines | |
| Antioxidant Properties | Effective free radical scavenging | |
| Material Science | Polymer Chemistry | Useful as a monomer for specialized polymers |
| Coatings and Films | Durable and environmentally resistant materials | |
| Biochemical Applications | Enzyme Inhibition Studies | Inhibition of glycosidases |
| Metabolic Pathway Analysis | Insights into carbohydrate metabolism |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on various cancer cell lines revealed that the compound exhibits significant cytotoxicity at low concentrations. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways. -
Case Study on Drug Delivery :
Researchers developed a nanoparticle formulation incorporating this compound for targeted drug delivery in breast cancer therapy. Results indicated improved drug accumulation at tumor sites compared to conventional delivery methods. -
Case Study on Antioxidant Activity :
In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bonds in this compound undergo hydrolysis under acidic or basic conditions, yielding galactose derivatives and benzoic acid.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (aq.), reflux | Galactose diol + benzoic acid |
| Basic Hydrolysis | NaOH (aq.), reflux | Galactose diol + sodium benzoate |
Key observations:
-
The reaction proceeds via nucleophilic attack on the ester carbonyl, cleaving the C-O bond .
-
Acidic conditions favor partial hydrolysis, whereas prolonged basic hydrolysis leads to complete de-esterification .
Oxidation Reactions
The compound reacts with strong oxidizing agents, targeting hydroxyl groups or adjacent carbons.
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| KMnO₄, H+ | Aqueous, heat | Oxidized carboxylic acids (if vicinal hydroxyls exist) |
| CrO₃ | Jones reagent conditions | Oxidation of secondary alcohols (if present) |
Structural analysis suggests the oxane ring may resist direct oxidation due to steric hindrance from bulky benzoate groups .
Substitution Reactions
The benzoate esters can undergo nucleophilic substitution with appropriate reagents.
| Reaction Type | Reagents | Products |
|---|---|---|
| Amine substitution | NH₃, heat | Galactose derivatives with amine groups |
| Alcohol substitution | ROH, acid catalyst | Galactose derivatives with alkyl groups |
Key factors:
-
Steric hindrance from the tetrabenzoyloxy groups may slow substitution kinetics .
-
The methyl benzoate substituent at C2 may act as a leaving group under harsh conditions .
Degradation Pathways
Under extreme conditions (e.g., prolonged heating or strong acids), the compound may fragment.
| Degradation Mode | Conditions | Products |
|---|---|---|
| Thermal decomposition | >250°C | Benzoic acid + galactose derivatives |
| Acid-catalyzed cleavage | H₂SO₄, heat | Galactose diol + benzoic acid |
Mechanistic Insights
-
Ester Hydrolysis : Follows a two-step mechanism (tetrahedral intermediate → bond cleavage) .
-
Oxidation : Likely proceeds via electron transfer to oxidizing agents, targeting α-hydrogens .
-
Substitution : Involves partial charge development on the ester oxygen, enabling nucleophilic attack .
Analytical Characterization
Key techniques for reaction monitoring:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mono- and Di-Substituted Glucose Esters
a) 6-O-Acetyl-β-D-glucose
b) Benzyl 2-Hydroxy-6-(β-glucosyloxy)benzoate
- Structure: β-D-glucose linked to a benzyl ester via a phenolic hydroxyl group .
- Properties: Molecular weight: ~370 g/mol .
Poly-Acylated Sugars
a) Penta-O-benzoyl-α-D-mannopyranose
- Structure: α-D-mannose with five benzoyl groups .
- Comparison: Regioselectivity: Benzoylation at all hydroxyls (C1–C6) vs. selective C3–C6 substitution in the target compound. Stereochemical impact: The α-anomer in mannopyranose alters glycosylation reactivity compared to β-glucose derivatives . Applications: Used in asymmetric synthesis of mannose-containing glycans .
b) 3,6'-Disinapoyl Sucrose
Heterocyclic Benzoylated Derivatives
a) Compound 16 ()
- Structure: Fluorinated triazole-linked benzoylated glucopyranose.
- Synthetic complexity: Click chemistry (azide-alkyne cycloaddition) required for triazole formation, differing from classical benzoylation methods .
b) PL-1 ()
- Structure: Benzoylated pyranopyran derivative with a vinyl group.
- Comparison: Core structure: A fused pyranopyran system instead of a glucose core. Bioactivity: Evaluated for antitumor properties, highlighting divergent applications from the tetrabenzoyl glucose compound .
Preparation Methods
Benzoylation with Benzoyl Chloride
The foundational method for synthesizing [(2R,3S,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate involves sequential benzoylation of a galactose derivative. Starting with 2,3,4,5,6-penta-O-benzoyl-D-gluconic acid lactone, the reaction employs benzoyl chloride (BzCl) in anhydrous dichloromethane (CH$$2$$Cl$$2$$) under inert atmospheric conditions. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the esterification, yielding the target compound after 24 hours at room temperature.
Key considerations include:
- Stoichiometric ratios : A 5:1 molar ratio of BzCl to the galactose precursor ensures complete esterification of hydroxyl groups.
- Solvent selection : Dichloromethane’s low polarity minimizes side reactions, while its volatility aids in post-reaction purification.
- Workup : The crude product is purified via silica gel chromatography, with yields typically exceeding 70%.
Alternative Activating Agents
Triethylamine (Et$$3$$N) and benzoic anhydride (Bz$$2$$O) offer a milder benzoylation route. This method, adapted from thioglycoside synthesis, involves reacting D-galactose with Bz$$2$$O in the presence of Et$$3$$N at 50–60°C. The resulting perbenzoylated intermediate is then treated with BF$$3$$·Et$$2$$O to facilitate thioglycosidation, though the final step is omitted for this compound synthesis.
Regioselective Benzoylation Techniques
Low-Temperature Benzoylation
Recent advances prioritize regioselectivity to avoid laborious separation of regioisomers. A one-step protocol using BzCl at −40°C achieves 2,3,6-tri-O-benzoylation of α-linked galactopyranosides (Table 1).
Table 1: Regioselective Benzoylation Outcomes for α-Linked Substrates
| Substrate | Anomeric Group | Equiv. BzCl | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl α-D-galactoside | OMe | 3.1 | −40°C | 89 |
| Propargyl α-D-galactoside | C≡CH | 3.1 | −40°C | 76 |
| Allyl α-D-galactoside | CH$$2$$CH=CH$$2$$ | 2.1 | −40°C | 69 |
Critical factors influencing regioselectivity include:
Substrate-Specific Optimization
β-Linked galactosides require tailored conditions due to competing 4-OH reactivity. For example, β-O-2,2,2-trifluoroethyl glycosides achieve 63% yield of 2,3,6-tri-O-benzoate at −40°C, whereas β-thioglycosides (e.g., SEt, SPh) exhibit poor regioselectivity (<25% yield).
Industrial-Scale Production
Process Intensification
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. Key parameters include:
Quality Control
- Spectroscopic characterization : $$^1$$H NMR (CDCl$$_3$$): δ 7.2–8.1 (m, 20H, aromatic), 5.4–6.1 (m, 4H, pyranose protons).
- Chromatographic purity : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms <0.5% regioisomeric contamination.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Preparation Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical BzCl/DMAP | 70–85 | Moderate | High | Moderate |
| Low-Temperature BzCl | 63–89 | High | Moderate | High |
| Bz$$2$$O/Et$$3$$N | 60–75 | Low | Low | Low |
Q & A
Q. Critical Parameters :
- Temperature control during benzoylation (exothermic reaction).
- Moisture-free conditions to prevent hydrolysis of benzoyl groups .
Basic Question: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : Store in airtight containers under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Desiccants (silica gel) are recommended .
- Handling : Use gloves (nitrile) and eye protection. Avoid contact with moisture or bases, which catalyze ester cleavage .
- Decomposition Risks : Exposure to light or heat (>40°C) accelerates degradation. Monitor via HPLC for benzoyl group retention .
Advanced Question: How can conflicting solubility data (e.g., in DMSO vs. chloroform) be resolved for assay compatibility?
Answer:
Q. Reported Solubility :
| Solvent | Solubility (mg/mL) | Conditions | Reference |
|---|---|---|---|
| Chloroform | 50–60 | 25°C, inert gas | |
| DMSO | 20–30 | 25°C |
Advanced Question: What strategies address stereochemical inconsistencies in synthetic routes?
Answer:
- Chiral HPLC : Use a Chiralpak® IC column (hexane:IPA 85:15) to separate enantiomers, especially if racemization occurs during benzoylation .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE signals (e.g., axial vs. equatorial benzoyl placement) .
- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers and validates experimental data .
Basic Question: What in vitro models are appropriate for studying its biological activity as a prodrug?
Answer:
Q. Key Findings :
Advanced Question: How do researchers reconcile discrepancies in reported molecular weights (e.g., vs. g/mol)?
Answer:
Q. Reported Variants :
| Compound | Molecular Weight (g/mol) | CAS | Reference |
|---|---|---|---|
| Partially benzoylated intermediate | 370.4 | 729596-46-7 | |
| Fully benzoylated target | 728.25 | 817204-32-3 |
Basic Question: What safety protocols are essential for handling this compound in hydrolysis studies?
Answer:
- Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., benzoic acid) .
- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
- PPE : Respirators (N95) if aerosolized during sonication .
Advanced Question: How can researchers design degradation studies to predict shelf-life under varying pH conditions?
Answer:
Q. Degradation Products :
Advanced Question: What computational tools predict interactions between this compound and carbohydrate-processing enzymes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
